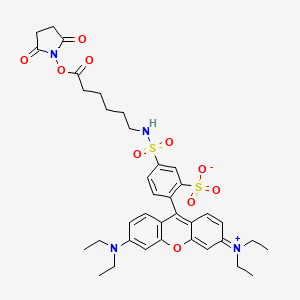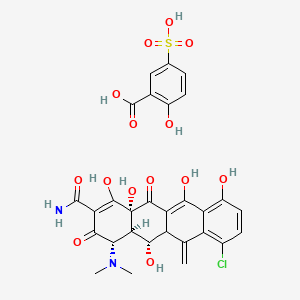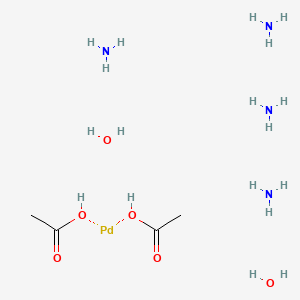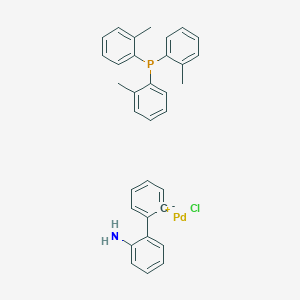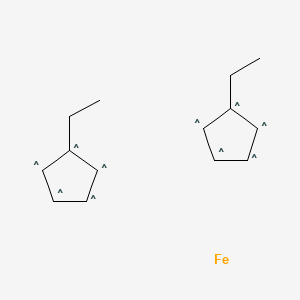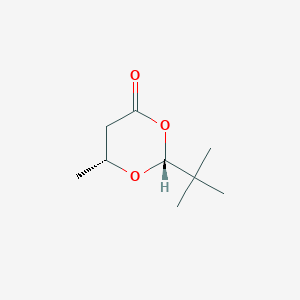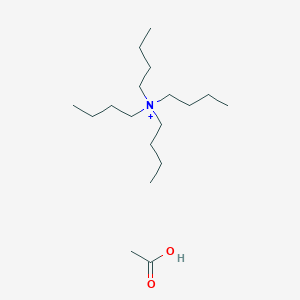
Benzenecyclopentadienyliron(II) hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecyclopentadienyliron(II) hexafluorophosphate is an organometallic compound with the empirical formula C11H11F6FeP. It is a complex of iron with benzenecyclopentadienyl and hexafluorophosphate ligands. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenecyclopentadienyliron(II) hexafluorophosphate can be synthesized through the reaction of benzenecyclopentadienyliron(II) chloride with silver hexafluorophosphate in an appropriate solvent. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenecyclopentadienyliron(II) hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: Ligand exchange reactions are common, where the benzenecyclopentadienyl or hexafluorophosphate ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands .
Scientific Research Applications
Benzenecyclopentadienyliron(II) hexafluorophosphate has numerous scientific research applications, including:
Catalysis: It serves as a catalyst in nitroxide-mediated photochemical-living radical polymerization reactions and the assembly of complex photonic crystals
Materials Science: The compound is used in the preparation of cyclopentadien-iron-biphenyl hexafluorophosphate for cationic photopolymerization of epoxy systems
Chemistry: It is a reactant in ligand exchange reactions and the solid-state synthesis of carbon nanostructures
Mechanism of Action
The mechanism by which benzenecyclopentadienyliron(II) hexafluorophosphate exerts its effects involves the interaction of its iron center with various substrates. The iron center can undergo oxidation and reduction, facilitating electron transfer processes. The benzenecyclopentadienyl and hexafluorophosphate ligands play crucial roles in stabilizing the iron center and modulating its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Ferrocenium hexafluorophosphate
- Tricarbonyl (2-methoxycyclohexadienylium) iron hexafluorophosphate
- Cyclopentadienyl (fluorene)iron(II) hexafluorophosphate
Uniqueness
Benzenecyclopentadienyliron(II) hexafluorophosphate is unique due to its specific combination of benzenecyclopentadienyl and hexafluorophosphate ligands, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in catalysis and materials science .
Properties
Molecular Formula |
C11H11F6FeP- |
|---|---|
Molecular Weight |
344.01 g/mol |
InChI |
InChI=1S/C6H6.C5H5.F6P.Fe/c1-2-4-6-5-3-1;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-6H;1-5H;;/q;;-1; |
InChI Key |
VPHKRVHBDVDATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




